2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide
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Overview
Description
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide is a complex organic compound that features a benzodioxin ring fused with an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide typically involves multiple steps, starting from readily available precursors
Formation of Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Introduction of Azetidine Ring: The azetidine ring can be introduced via a nucleophilic substitution reaction using appropriate azetidine precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
- 1,4-Benzodioxin, 2,3-dihydro-
- Ethyl 1,4-benzodioxan-2-carboxylate
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
Uniqueness
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide is unique due to its combination of a benzodioxin ring with an azetidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H22N4O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide |
InChI |
InChI=1S/C19H22N4O3/c1-13-7-8-18(21-20-13)23-10-14(11-23)22(2)19(24)9-15-12-25-16-5-3-4-6-17(16)26-15/h3-8,14-15H,9-12H2,1-2H3 |
InChI Key |
FIKJDGVKMSRMJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)CC3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
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